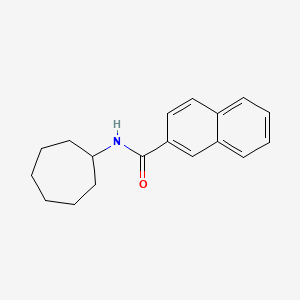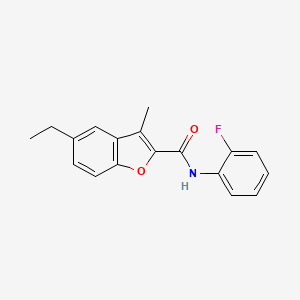
N-BENZYL-1-(FURAN-2-CARBONYL)-3-PHENYL-1H-1,2,4-TRIAZOL-5-AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-BENZYL-1-(FURAN-2-CARBONYL)-3-PHENYL-1H-1,2,4-TRIAZOL-5-AMINE is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-1-(FURAN-2-CARBONYL)-3-PHENYL-1H-1,2,4-TRIAZOL-5-AMINE typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.
Attachment of the Furan-2-Carbonyl Group: The furan-2-carbonyl group can be attached via an acylation reaction using furan-2-carbonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-BENZYL-1-(FURAN-2-CARBONYL)-3-PHENYL-1H-1,2,4-TRIAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Benzyl halides, acyl chlorides, and other electrophiles or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-BENZYL-1-(FURAN-2-CARBONYL)-3-PHENYL-1H-1,2,4-TRIAZOL-5-AMINE has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells.
Biological Studies: It has been used in studies related to enzyme inhibition and receptor binding, providing insights into its potential as a therapeutic agent.
Industrial Applications: The compound’s unique structural features make it a candidate for use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-BENZYL-1-(FURAN-2-CARBONYL)-3-PHENYL-1H-1,2,4-TRIAZOL-5-AMINE involves its interaction with specific molecular targets. For example, it has been shown to bind to the colchicine binding site of tubulin, inhibiting tubulin polymerization and inducing apoptosis in cancer cells . This interaction disrupts the microtubule network, leading to cell cycle arrest and cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Benzyl)-1H-1,2,3-Triazole Derivatives: These compounds share the triazole core structure and have been studied for their anticancer and antimicrobial activities.
Furan-2-Carbonyl Derivatives: Compounds with the furan-2-carbonyl group have been explored for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
N-BENZYL-1-(FURAN-2-CARBONYL)-3-PHENYL-1H-1,2,4-TRIAZOL-5-AMINE is unique due to the combination of the benzyl, furan-2-carbonyl, and triazole moieties in its structure. This unique combination contributes to its distinct biological activities and potential therapeutic applications.
Eigenschaften
IUPAC Name |
[5-(benzylamino)-3-phenyl-1,2,4-triazol-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c25-19(17-12-7-13-26-17)24-20(21-14-15-8-3-1-4-9-15)22-18(23-24)16-10-5-2-6-11-16/h1-13H,14H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDKOGNLJPCZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NN2C(=O)C3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol](/img/structure/B5711891.png)
![N-cyclohexyl-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5711897.png)
![1-[2-(Pyrrolidine-1-carbonyl)phenyl]pyrrole-2,5-dione](/img/structure/B5711905.png)




![N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5711936.png)
![3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B5711940.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5711952.png)
![2-({[4-(2-Chlorobenzyl)piperazin-1-yl]imino}methyl)phenol](/img/structure/B5711962.png)


